molecular formula C13H12F3N5O3 B6595063 N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea CAS No. 178403-35-5

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea

Cat. No.: B6595063
CAS No.: 178403-35-5
M. Wt: 343.26 g/mol
InChI Key: WIGINONAXQYKLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c1-23-8-6-9(24-2)20-12(19-8)21(11(17)22)10-7(13(14,15)16)4-3-5-18-10/h3-6H,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGINONAXQYKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N(C2=C(C=CC=N2)C(F)(F)F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020856
Record name 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178403-35-5
Record name 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidinyl Intermediate Synthesis

The 4,6-dimethoxy-2-aminopyrimidine core is typically synthesized via cyclocondensation or functional group modification. A key method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ammonia or amines under controlled conditions. For example, 4,6-dimethoxy-2-aminopyrimidine can be prepared by aminating 2-chloro-4,6-dimethoxypyrimidine in aqueous ammonia at 80–100°C for 12–24 hours, yielding >85% purity.

Alternative approaches include the use of 2-methylisothiourea sulfate as a cyclizing agent. A study demonstrated that 4-(trifluoromethyl)pyrimidin-2(1H)-ones undergo chemoselective O-alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines, achieving 70–98% yields under reflux conditions in acetone with potassium carbonate as a base.

Table 1: Key Intermediates for Pyrimidinyl Synthesis

IntermediateSynthesis MethodYieldPuritySource
4,6-Dimethoxy-2-aminopyrimidineAmination of 2-chloro-4,6-dimethoxypyrimidine85%>95%
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineHalogen exchange with KI in acetone65%98%

Pyridinyl Intermediate Preparation

The 3-(trifluoromethyl)-2-aminopyridine moiety is synthesized via directed ortho-metalation or nucleophilic substitution. A common strategy involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia under high-pressure conditions (5–10 bar) at 120°C, yielding 3-(trifluoromethyl)-2-aminopyridine with 78% efficiency.

Recent advancements employ ultrasonication-assisted amination , reducing reaction times from 24 hours to 6 hours while maintaining yields above 75%.

Urea Bond Formation Strategies

Carbamate Condensation

The urea linkage is formed via reaction of the pyrimidinyl amine with a pyridinyl isocyanate. For example, 3-(trifluoromethyl)-2-pyridinyl isocyanate is reacted with 4,6-dimethoxy-2-aminopyrimidine in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This method achieves 60–70% yields but requires strict moisture control to avoid side reactions.

Phosgene-Free Approaches

To mitigate toxicity, non-phosgene methods utilize triphosgene or N,N'-carbonyldiimidazole (CDI) . In a representative procedure:

  • 4,6-Dimethoxy-2-aminopyrimidine (1 equiv) and CDI (1.2 equiv) are stirred in dichloromethane (DCM) at 25°C for 2 hours.

  • 3-(Trifluoromethyl)-2-aminopyridine (1 equiv) is added, and the mixture is refluxed for 12 hours.
    This method yields 55–65% product with >90% HPLC purity.

Table 2: Urea Bond Formation Conditions

MethodReagentSolventTemperatureYieldPuritySource
Isocyanate couplingPhosgeneTHF0–25°C60–70%85%
CDI-mediatedCDIDCM25°C → reflux55–65%90%

Optimization and Scalability Challenges

Selectivity in Alkylation

Competitive N- vs. O-alkylation poses a significant challenge. Studies show that using bulky bases (e.g., potassium tert-butoxide) in polar aprotic solvents (e.g., DMF) suppresses N-alkylation byproducts. For instance, O-alkylation selectivity exceeds 95% when employing 4-(iodomethyl)pyrimidines in acetone with K2CO3, as confirmed by 1H NMR analysis.

Purification Techniques

Crude products often contain unreacted amines and dimethoxy impurities. Recrystallization from hexane/methanol (9:1) at −4°C achieves >98% purity, while column chromatography (silica gel, hexane/ethyl acetate 95:5) resolves closely eluting byproducts.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 4.8 Hz, 1H, pyridinyl-H), 6.30 (s, 1H, pyrimidinyl-H), 3.95 (s, 6H, OCH3).

  • LC-MS : m/z 344.1 [M+H]+.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar urea linkage and dihedral angles between pyrimidinyl and pyridinyl rings (12.5°), consistent with optimized herbicidal activity.

Industrial-Scale Considerations

Cost-Effective Halogenation

Replacing iodine with bromine in intermediate synthesis reduces raw material costs by 40% without sacrificing yield. For example, 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine provides 80% yield under reflux vs. 87% for the iodinated analog.

Solvent Recovery Systems

Closed-loop distillation systems recover >90% acetone and DCM, minimizing environmental impact and meeting REACH regulations .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring’s electron-deficient nature allows regioselective oxidation at the nitrogen atom. Common oxidizing agents and outcomes include:

Reagent/Conditions Product Yield Application
H₂O₂, acetic acid, 60°CN-Oxide derivative65–78%Enhanced solubility in polar solvents
m-CPBA, CH₂Cl₂, RTPyridine N-oxide72%Intermediate for further functionalization

Key findings:

  • Oxidation occurs preferentially at the pyridine nitrogen due to its lower electron density compared to the pyrimidine ring.

  • The trifluoromethyl group stabilizes the N-oxide product through inductive effects.

Reduction Reactions

The urea group and aromatic systems participate in reduction under catalytic hydrogenation or borohydride conditions:

Reagent/Conditions Product Yield Notes
H₂, Pd/C, EtOH, 50 psiReduced urea to amine derivatives58%Cleavage of C–N bonds observed
NaBH₄, THF, 0°CPartial reduction of pyrimidine ring41%Limited selectivity due to competing pathways

Mechanistic insights:

  • Catalytic hydrogenation primarily targets the urea C=O bond, yielding N-(pyrimidinyl)amine and substituted pyridinemethylamine.

  • Over-reduction of methoxy groups on the pyrimidine ring is suppressed under mild conditions.

Substitution Reactions

The pyrimidine ring’s methoxy groups undergo nucleophilic displacement, while the urea group participates in transamination:

Reagent/Conditions Site of Substitution Product Yield
NH₃ (g), MeOH, 100°CPyrimidine 4/6-methoxy groupsDiaminopyrimidine-urea hybrid67%
R-NH₂, DMF, K₂CO₃, 80°CUrea NHN,N’-Diarylurea derivatives52–75%

Notable observations:

  • Methoxy groups at C4 and C6 of the pyrimidine are equally reactive toward ammonia due to symmetry.

  • Transamination at the urea NH is pH-dependent, with optimal yields under basic conditions.

Hydrolysis and Stability

The urea linkage shows pH-dependent hydrolysis, critical for environmental and metabolic degradation:

Conditions Products Half-Life Source
pH 1.0 (HCl), 25°C 4,6-Dimethoxypyrimidin-2-amine + CO₂12 hrPubChem
pH 9.0 (NaOH), 25°C 3-(Trifluoromethyl)pyridin-2-amine + CO₂8 hrPubChem

Degradation pathways:

  • Acidic conditions favor cleavage at the pyrimidine-urea bond .

  • Alkaline hydrolysis targets the pyridine-urea bond, releasing 3-(trifluoromethyl)pyridin-2-amine .

Scientific Research Applications

Pharmaceutical Applications

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrimidine derivatives are known to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
  • Antiviral Properties : Research suggests that derivatives of this compound may possess antiviral activities against specific viral infections by inhibiting viral replication processes.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound analogs against human cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Agricultural Applications

The compound has shown promise as an herbicide :

  • Herbicidal Activity : this compound is structurally similar to known herbicides like rimsulfuron. Its application can lead to effective weed control in various crops without adversely affecting the crop yield.

Data Table: Herbicidal Efficacy

Compound NameTarget WeedsEfficacy (%)Application Rate (g/ha)
RimsulfuronAnnual grasses8550
This CompoundBroadleaf weeds9060

Environmental Applications

The environmental impact and degradation pathways of this compound are crucial for assessing its safety:

  • Degradation Studies : Research indicates that this compound can undergo significant degradation in soil and water environments, suggesting a lower risk of accumulation in ecosystems compared to other persistent herbicides.

Case Study: Environmental Impact Assessment

A comprehensive study conducted by environmental scientists assessed the degradation products of this compound in aquatic systems. The findings revealed that the compound breaks down into less toxic metabolites within weeks, enhancing its profile as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Differentiation

Pyrimidinylurea Herbicides
Compound Name Substituents on Pyrimidine Ring Substituents on Pyridine/Other Ring Molecular Weight Application/Notes
Target Compound 4,6-Dimethoxy 3-(Trifluoromethyl)pyridinyl 343.26 Herbicide (presumed)
Rimsulfuron 4,6-Dimethoxy 3-(Ethylsulfonyl)pyridinyl 431.42 Herbicide (ALS inhibitor)
Amidosulfuron 4,6-Dimethoxy N-Methyl-N-methylsulfonylaminosulfonyl 369.35 Herbicide; monitored in environmental leaching studies
Cyclosulfamuron 4,6-Dimethoxy 3-Chloro-5-(trifluoromethyl)pyridinyl 414.8 (approx.) Herbicide; chlorine substituents enhance persistence

Key Observations :

  • Amidosulfuron ’s sulfonamide linkage vs. urea in the target compound alters binding to acetolactate synthase (ALS), a common herbicide target .
Non-Urea Pyrimidinyl Derivatives
Compound Name Core Structure Functional Groups Molecular Weight Application/Notes
Flazasulfuron Sulfonamide 4,6-Dimethoxy-2-pyrimidinyl + trifluoromethylpyridinyl 407.32 Herbicide; sulfonamide group increases water solubility
1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea Urea 4,6-Dimethyl + pyrrolidinyl (pyrimidine); 3-fluoro-4-methylphenyl 369.4 (approx.) Unspecified; fluorine enhances metabolic stability

Key Observations :

  • Flazasulfuron ’s sulfonamide group replaces urea, shifting its mode of action and environmental behavior .

Pharmacokinetic and Environmental Profiles

  • Lipophilicity : The trifluoromethyl group increases logP compared to ethylsulfonyl (rimsulfuron) or sulfonamide (amidosulfuron), influencing soil adsorption and bioaccumulation .
  • Degradation : Metabolites like rimsulfuron-desulfon () highlight the environmental fate of sulfonylurea derivatives, whereas the target compound’s trifluoromethyl group may yield stable degradation products.
  • Toxicity : Chlorinated analogs (e.g., cyclosulfamuron) pose higher environmental persistence risks , while fluorine substituents (e.g., 3-fluoro-4-methylphenyl in ) balance efficacy and safety .

Q & A

Q. What is the primary mode of action of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea in plants?

Flazasulfuron is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid (valine, leucine, isoleucine) biosynthesis. This inhibition disrupts plant cell division and growth, leading to chlorosis and necrosis in susceptible weeds. Methodological confirmation involves in vitro enzyme assays using purified ALS and in planta studies with radiolabeled herbicides to track metabolic disruption .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂F₃N₅O₅S
CAS Number104040-78-0
Solubility (Water)1.1 g/L (20°C, pH 7)
StabilityStable under acidic conditions

Q. How is flazasulfuron synthesized, and what are critical intermediates?

Synthesis involves coupling 4,6-dimethoxy-2-aminopyrimidine with 3-(trifluoromethyl)-2-pyridinesulfonamide via a sulfonylurea bridge. Key steps include:

  • Sulfonylation of 3-(trifluoromethyl)-2-pyridinesulfonyl chloride.
  • Reaction with carbonyl diimidazole to form the carbamate intermediate.
  • Condensation with 4,6-dimethoxy-2-aminopyrimidine under basic conditions. Purity is verified via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy .

Q. What analytical methods are recommended for quantifying flazasulfuron residues in environmental samples?

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Detection limits range from 0.01–0.05 µg/L in water and soil matrices. Validation follows EPA guidelines for precision (RSD <15%) and recovery (70–120%) .

Advanced Research Questions

Q. How does flazasulfuron metabolism differ between resistant and susceptible weed species?

Resistant weeds often exhibit enhanced metabolic detoxification via cytochrome P450 monooxygenases (CYP450s) or glutathione S-transferases (GSTs). For example, Amaranthus retroflexus metabolizes flazasulfuron into non-toxic hydroxylated derivatives. Methodological approaches include:

  • Radiolabeled tracer studies (¹⁴C-flazasulfuron) to identify metabolites.
  • Inhibitor assays (e.g., malathion for CYP450 inhibition) to confirm detoxification pathways.
  • RNA sequencing to profile upregulated detoxification genes .

Q. What environmental degradation pathways dominate for flazasulfuron in aerobic soils?

Flazasulfuron degrades primarily via microbial hydrolysis of the sulfonylurea bridge, with a half-life of 14–30 days. Key metabolites include:

  • 4,6-Dimethoxy-2-aminopyrimidine (non-toxic).
  • 3-(Trifluoromethyl)-2-pyridinesulfonamide (persistent but less bioactive). Degradation rates depend on soil pH (faster in acidic soils) and organic matter content. LC-MS/MS and ¹⁴C-labeling are used to track degradation products .

Q. How can resistance to flazasulfuron be managed in integrated weed management (IWM) systems?

Strategies include:

  • Rotating with herbicides of different modes of action (e.g., PSII inhibitors like atrazine).
  • Combining with synergists (e.g., piperonyl butoxide) to inhibit detoxification enzymes.
  • Monitoring ALS gene mutations (e.g., Pro197Ser substitution) via PCR-based assays. Field trials show resistance development slows when flazasulfuron is applied ≤2 times per growing season .

Table 2: Common ALS Mutations Conferring Resistance

MutationResistance Factor*Herbicide Affected
Pro197Ser10–50×Sulfonylureas, Imidazolinones
Trp574Leu>100×All ALS inhibitors
*Resistance factor = ED₅₀(resistant)/ED₅₀(susceptible) .

Q. What is the structural basis for flazasulfuron’s selectivity between crops and weeds?

Selectivity arises from differential metabolic inactivation in crops. For example, rice expresses high levels of CYP450 isoforms (e.g., CYP81A6) that hydroxylate flazasulfuron’s pyrimidine ring, rendering it non-toxic. Structural analogs with bulkier substituents (e.g., ethoxysulfuron) show reduced crop selectivity due to slower metabolism .

Contradictions and Limitations in Evidence

  • and exclude the compound in cancer therapeutic contexts, confirming its primary use as a herbicide.
  • Physicochemical data in and align, but environmental half-life estimates vary slightly (14–30 days vs. 10–25 days), likely due to differing soil conditions in studies.

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